Cas no 65051-17-4 (Glycine,N-(3,4-dichlorophenyl)-)
Glycine,N-(3,4-dichlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-(3,4-dichlorophenyl)-
- 2-(3,4-dichloroanilino)acetic acid
- (3,4-Dichloroanilino)-acetic acid
- (3,4-dichloro-phenylamino)-acetic acid
- 2-[(3,4-dichlorophenyl)amino]acetic acid
- 3,4-dichlorophenylglycine
- AC1L6XYO
- ACMC-20mst6
- Benzeneacetic acid, a-amino-3,4-dichloro-
- CTK4B5916
- N-(3,4-dichlorophenyl)glycine
- N-(3,4-dichloro-phenyl)-glycine
- N-(3,4-Dichlor-phenyl)-glycin
- N-3,4-dichlorophenylglycine
- NSC520114
- SBB019865
- SureCN733998
- NSC-520114
- CHEMBL2001087
- MFCD02255628
- DS-011144
- 65051-17-4
- 3,4-dichloroanilinoacetic acid
- BBWWOXQXCLAUKG-UHFFFAOYSA-N
- DTXSID60325847
- CS-0314639
- STK347168
- 2-((3,4-Dichlorophenyl)amino)acetic acid
- [(3,4-DICHLOROPHENYL)AMINO]ACETIC ACID
- AKOS000101828
- 2-((3,4-Dichlorophenyl)amino)aceticacid
- NCI60_004262
- F79676
- (3,4-Dichlorophenyl)glycine
- SCHEMBL733998
-
- MDL: MFCD02255628
- Inchi: 1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
- InChI Key: BBWWOXQXCLAUKG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NCC(=O)O)Cl
Computed Properties
- Exact Mass: 218.98551
- Monoisotopic Mass: 218.985
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.528
- Boiling Point: 453.3°Cat760mmHg
- Flash Point: 227.9°C
- Refractive Index: 1.639
- PSA: 49.33
Glycine,N-(3,4-dichlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498041-250 mg |
N-(3,4-Dichlorophenyl)glycine |
65051-17-4 | 250MG |
€231.60 | 2022-03-01 | ||
| abcr | AB498041-1 g |
N-(3,4-Dichlorophenyl)glycine |
65051-17-4 | 1g |
€398.20 | 2022-03-01 | ||
| abcr | AB498041-5 g |
N-(3,4-Dichlorophenyl)glycine |
65051-17-4 | 5g |
€974.50 | 2022-03-01 | ||
| Aaron | AR019DEP-500mg |
2-(3,4-Dichloroanilino)acetic acid |
65051-17-4 | 97% | 500mg |
$145.00 | 2025-02-11 | |
| Aaron | AR019DEP-1g |
2-(3,4-Dichloroanilino)acetic acid |
65051-17-4 | 97% | 1g |
$214.00 | 2025-02-11 | |
| Aaron | AR019DEP-5g |
2-(3,4-Dichloroanilino)acetic acid |
65051-17-4 | 97% | 5g |
$637.00 | 2025-02-11 | |
| 1PlusChem | 1P019D6D-250mg |
2-(3,4-Dichloroanilino)acetic acid |
65051-17-4 | 95% | 250mg |
$200.00 | 2024-04-22 | |
| A2B Chem LLC | AV15797-250mg |
2-((3,4-Dichlorophenyl)amino)acetic acid |
65051-17-4 | 95% | 250mg |
$81.00 | 2024-04-19 | |
| Ambeed | A591658-100mg |
2-((3,4-Dichlorophenyl)amino)acetic acid |
65051-17-4 | 98% | 100mg |
$74.0 | 2024-04-18 | |
| Ambeed | A591658-250mg |
2-((3,4-Dichlorophenyl)amino)acetic acid |
65051-17-4 | 95% | 250mg |
$122.0 | 2025-04-18 |
Glycine,N-(3,4-dichlorophenyl)- Suppliers
Glycine,N-(3,4-dichlorophenyl)- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Glycine,N-(3,4-dichlorophenyl)-
N-(3,4-Dichlorophenyl)glycine: An Overview of Its Properties, Applications, and Recent Research
N-(3,4-Dichlorophenyl)glycine (CAS No. 65051-17-4) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound is a derivative of glycine, a simple amino acid, with a dichlorophenyl group attached to the amine moiety. The unique structure of N-(3,4-Dichlorophenyl)glycine endows it with a range of interesting properties that make it valuable for various scientific and industrial purposes.
The chemical structure of N-(3,4-Dichlorophenyl)glycine can be represented as H2N-CH2-COOH, where the amine group is substituted with a 3,4-dichlorophenyl group. This substitution significantly alters the physicochemical properties of the molecule, making it more hydrophobic and increasing its potential for interaction with biological systems. The compound is typically synthesized through the reaction of glycine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
In terms of physical properties, N-(3,4-Dichlorophenyl)glycine is a white crystalline solid that is soluble in water and polar organic solvents. Its melting point is around 180-182°C, and it has a molecular weight of 216.10 g/mol. These properties make it suitable for use in various analytical and preparative techniques.
The biological activity of N-(3,4-Dichlorophenyl)glycine has been the subject of extensive research. One of its key applications is in the development of drugs targeting specific receptors or enzymes. For instance, recent studies have shown that N-(3,4-Dichlorophenyl)glycine can act as an inhibitor of certain enzymes involved in inflammatory processes. This property makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Another area where N-(3,4-Dichlorophenyl)glycine has shown promise is in cancer research. Studies have demonstrated that this compound can inhibit the growth of certain cancer cells by interfering with key signaling pathways. For example, a study published in the Journal of Medicinal Chemistry reported that N-(3,4-Dichlorophenyl)glycine exhibited significant antiproliferative activity against human breast cancer cells by modulating the expression of specific genes involved in cell cycle regulation.
Beyond its direct biological effects, N-(3,4-Dichlorophenyl)glycine is also used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it an excellent starting material for the preparation of peptides and other bioactive compounds. This versatility has led to its widespread use in combinatorial chemistry and high-throughput screening methods for drug discovery.
In addition to its applications in drug development, N-(3,4-Dichlorophenyl)glycine has been studied for its potential use in environmental science. Research has shown that this compound can be used to detect and quantify certain pollutants in water samples due to its unique spectroscopic properties. This application highlights the compound's potential as an analytical tool in environmental monitoring.
The safety profile of N-(3,4-Dichlorophenyl)glycine has also been evaluated extensively. While it is generally considered safe for laboratory use under proper handling conditions, precautions should be taken to avoid inhalation or skin contact due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn when handling this compound to ensure safety.
In conclusion, N-(3,4-Dichlorophenyl)glycine (CAS No. 65051-17-4) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique structure and properties make it an important molecule for both fundamental studies and practical applications. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in various scientific disciplines.
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